1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
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Overview
Description
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxypropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a nitro-substituted aromatic aldehyde under acidic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzothiazole intermediate.
Phenoxypropanone Attachment: Finally, the intermediate is reacted with 3-phenoxypropan-1-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown into benzothiazole, piperazine, and phenoxypropanone derivatives.
Scientific Research Applications
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a phenoxy group.
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methoxypropan-1-one: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is unique due to the combination of its benzothiazole, piperazine, and phenoxypropanone moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
Biological Activity
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including a nitro group and a piperazine ring, which contribute to its diverse biological activities. The compound's molecular formula is C13H14N4O3S and its IUPAC name reflects its complex structure, which positions it as a candidate for various medicinal applications.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. For instance, one study highlighted the effectiveness of related benzothiazole compounds against Staphylococcus aureus and Escherichia coli using disk diffusion methods .
Antitumor Activity
The compound has been investigated for its potential antitumor properties. A structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance antitumor activity against multiple cancer cell lines. The presence of the piperazine and nitro groups appears to play a critical role in increasing cytotoxicity against human tumor cells .
The mechanism of action for this compound involves interactions with various biological targets. It is believed to act as an antagonist to dopamine and serotonin receptors, which are crucial in regulating mood and behavior. This suggests potential applications in treating psychiatric disorders .
Data Table: Biological Activities
Activity | Target Organisms/Cells | Methodology | Findings |
---|---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | Disk diffusion method | Significant inhibition observed |
Antitumor | Mia PaCa-2, PANC-1, RKO | Cytotoxicity assays | Enhanced activity with structural modifications |
Receptor Interaction | Dopamine and serotonin receptors | Binding affinity assays | Antagonistic effects noted |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related benzothiazole derivatives, it was found that compounds like this compound exhibited broad-spectrum antibacterial activity at minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL against certain strains .
Case Study 2: Antitumor Potential
A recent investigation into the antitumor potential of benzothiazole derivatives indicated that modifications to the piperazine ring significantly increased cytotoxicity in vitro against various cancer cell lines. The study employed SAR analysis to identify promising candidates for further development .
Properties
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-19(8-13-28-16-4-2-1-3-5-16)22-9-11-23(12-10-22)20-21-17-7-6-15(24(26)27)14-18(17)29-20/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMYNWVKWXDYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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